Ethyl 3-(4-butoxybenzamido)benzo[b]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-butoxybenzamido)benzo[b]thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives
Mechanism of Action
Target of Action
Benzo[b]thiophene derivatives have been reported to exhibit potential anticancer effects . They have been evaluated against cancer cell lines like HT-29 and A549 .
Mode of Action
It’s worth noting that certain benzo[b]thiophene derivatives have shown to induce apoptosis and cell cycle arrest at the g0/g1 phase on ht-29 cells .
Biochemical Pathways
Benzo[b]thiophene derivatives have been reported to bind well to the active site of the vegfr2 receptor , which plays a crucial role in angiogenesis, a process that is often upregulated in cancer.
Result of Action
Certain benzo[b]thiophene derivatives have shown to exhibit antiproliferative activities on cancer cell lines .
Preparation Methods
The synthesis of Ethyl 3-(4-butoxybenzamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-aminobenzo[b]thiophene-2-carboxylate with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 3-(4-butoxybenzamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group, where nucleophiles such as amines or thiols replace the butoxy group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Comparison with Similar Compounds
Ethyl 3-(4-butoxybenzamido)benzo[b]thiophene-2-carboxylate can be compared with other benzo[b]thiophene derivatives, such as:
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate: This compound is similar in structure but lacks the butoxybenzamido group, which may result in different biological activities.
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: These derivatives have been studied for their antimicrobial and anticancer activities, highlighting the versatility of benzo[b]thiophene compounds.
Properties
IUPAC Name |
ethyl 3-[(4-butoxybenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c1-3-5-14-27-16-12-10-15(11-13-16)21(24)23-19-17-8-6-7-9-18(17)28-20(19)22(25)26-4-2/h6-13H,3-5,14H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCILFULTLLVIRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.